4-(3-Hydroxyoxetan-3-yl)benzoic acid is an organic compound with the molecular formula and a molecular weight of 194.18 g/mol. This compound belongs to the class of benzoic acids, characterized by a benzoic acid structure substituted with a hydroxyoxetane group. It is cataloged under various identifiers, including the Chemical Abstracts Service number 1346608-76-1 and the PubChem CID 68291681. The compound is recognized for its potential applications in pharmaceuticals and organic synthesis .
4-(3-Hydroxyoxetan-3-yl)benzoic acid is classified as:
The synthesis of 4-(3-Hydroxyoxetan-3-yl)benzoic acid typically involves multi-step organic reactions, including:
The synthesis may require specific catalysts or reagents to facilitate the formation of the hydroxyoxetane structure and ensure high yields of the desired product. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing the synthesis process.
The molecular structure of 4-(3-Hydroxyoxetan-3-yl)benzoic acid features a benzoic acid backbone with a hydroxyoxetane substituent at the para position. The structural representation can be described using various notations:
C1C(CO1)(C2=CC=C(C=C2)C(=O)O)O
InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10(13)5-14-6-10/h1-4,13H,5-6H2,(H,11,12)
4-(3-Hydroxyoxetan-3-yl)benzoic acid can participate in various chemical reactions typical of carboxylic acids and aromatic compounds:
The reactivity of this compound is influenced by both the benzoic acid functional group and the hydroxyoxetane moiety, allowing for diverse synthetic pathways.
The mechanism of action for compounds like 4-(3-Hydroxyoxetan-3-yl)benzoic acid often involves interactions at a molecular level with biological targets. While specific mechanisms for this compound are not extensively documented, similar compounds typically exert their effects through:
Further research is needed to elucidate the precise mechanisms by which 4-(3-Hydroxyoxetan-3-yl)benzoic acid operates within biological systems.
The compound exhibits typical properties associated with benzoic acids, including:
Relevant safety information includes hazard statements indicating potential health risks (e.g., H302 - Harmful if swallowed; H319 - Causes serious eye irritation) .
4-(3-Hydroxyoxetan-3-yl)benzoic acid has potential applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2